4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers

Stereochemistry Cost Efficiency Synthetic Intermediate

Procure 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid as a mixture of isomers to reduce building block costs by 3- to 5-fold versus the resolved trans isomer, enabling wider library diversity. The metabolically stable oxan-4-yl ether linkage tolerates basic, reductive, and mildly acidic conditions, while the XLogP of 1.3 and TPSA of 55.8 Ų maintain oral absorption potential for CNS lead optimization. Ideal for multi-step syntheses where stereochemistry is resolved at a later stage.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 1558282-14-6
Cat. No. B1490626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
CAS1558282-14-6
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)OC2CCOCC2
InChIInChI=1S/C12H20O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h9-11H,1-8H2,(H,13,14)
InChIKeyQAIAJVHMFMDING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Oxan-4-yloxy)cyclohexane-1-carboxylic Acid (Mixture of Isomers) – Chemical Profile and Procurement Baseline


4-(Oxan-4-yloxy)cyclohexane-1-carboxylic acid (CAS 1558282-14-6), supplied as a mixture of isomers, is a cyclohexanecarboxylic acid derivative incorporating a tetrahydropyran-4-yl (oxan-4-yl) ether substituent. It belongs to the class of saturated heterocyclic carboxylic acid building blocks and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . The compound has the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol. Its computed properties include a topological polar surface area (TPSA) of 55.8 Ų, an XLogP3-AA of 1.3, and one hydrogen bond donor [1]. The fact that it is offered as a mixture of cis/trans isomers, rather than a single stereoisomer, is a defining procurement characteristic that impacts its cost, synthetic utility, and ultimate product stereochemistry.

Why Generic Substitution Fails for 4-(Oxan-4-yloxy)cyclohexane-1-carboxylic Acid (Mixture of Isomers)


Compounds within the cyclohexane-carboxylic acid ether class are not interchangeable because subtle differences in the ether substituent (e.g., oxan-4-yl vs. oxan-2-yl, tetrahydrofuran-3-yl, or simple alkoxy groups) and isomer composition (single trans isomer vs. cis/trans mixture) profoundly alter physicochemical properties, conformational populations, and downstream coupling selectivity [1]. For instance, moving the site of attachment from the 4-position to the 2-position of the tetrahydropyran ring changes both the spatial orientation and the electron density of the ether linkage, which can significantly impact reactivity in nucleophilic acyl substitution or amide bond-forming reactions . Likewise, procurement of a defined single isomer may be necessary for stereospecific synthesis, but the mixture-of-isomers product offers a lower-cost entry for cases where stereochemistry is resolved later or is not critical. Simply assuming that any “cyclohexane carboxylic acid with a tetrahydropyranyl ether” will perform equivalently in a specific synthetic sequence is a procurement risk that can lead to failed reactions, low yields, or off-specification intermediates.

Quantitative Differentiation Evidence for 4-(Oxan-4-yloxy)cyclohexane-1-carboxylic Acid (Mixture of Isomers) vs. Closest Analogs


Isomer Composition: Mixture vs. Single trans-Isomer – Impact on Procurement Cost and Stereochemical Flexibility

The target compound is supplied and priced as a mixture of cis and trans isomers (typical purity ≥95% combined), whereas the resolved trans-4-(tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid (CAS 1558282-14-6 designated as trans) requires additional chromatographic or crystallization steps, increasing its cost by approximately 3- to 5-fold . This cost differential is attributable to the additional purification required to isolate the single stereoisomer. For applications where downstream reactions are not stereospecific or where the isomer ratio is inconsequential to the final product (e.g., early-stage medicinal chemistry library synthesis), the mixture-of-isomers product reduces procurement expenditure without compromising synthetic throughput. The quantitative isomer ratio is not specified by all vendors, but the mixture designation implies a non-racemic, non-equilibrated composition that can vary between production batches, necessitating batch-specific QC for stereochemically demanding applications.

Stereochemistry Cost Efficiency Synthetic Intermediate

Physicochemical Property Differentiation: LogP and Hydrogen Bonding vs. 4-Methoxycyclohexane-1-carboxylic Acid

The lipophilicity of the target compound, expressed as XLogP3-AA = 1.3, is substantially higher than that of the simpler analog 4-methoxycyclohexane-1-carboxylic acid (computed XLogP3-AA ≈ 0.8–1.0 for the methoxy analog). This ~0.3–0.5 log unit increase in logP is attributable to the additional three methylene units contributed by the tetrahydropyran ring [1]. Beyond simple partition, the target compound possesses four hydrogen bond acceptors (the ether oxygens and carboxylic acid carbonyl/hydroxyl) versus the methoxy analog's three, which can influence binding interactions with biological targets or solubility in polar aprotic solvents [2]. These differences, while individually modest, can be decisive in optimizing a lead series for oral bioavailability or CNS penetration, where even a ΔlogP of 0.3 can shift the balance between acceptable and suboptimal pharmacokinetics [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) vs. 1-(Oxan-4-yl)cyclohexane-1-carboxylic Acid – Implications for Passive Permeability

The target compound has a computed TPSA of 55.8 Ų, which is significantly lower than the TPSA of the constitutional isomer 1-(oxan-4-yl)cyclohexane-1-carboxylic acid (CAS 1543066-57-4). In the 1-substituted isomer, the carboxylic acid is directly attached to the cyclohexane ring at the same carbon bearing the tetrahydropyran substituent, resulting in a more compact structure but potentially higher TPSA due to greater steric exposure of the polar groups. TPSA values below 60 Ų are generally associated with good passive membrane permeability, whereas higher values can limit oral absorption [1]. The target compound's TPSA of 55.8 Ų places it in a favorable range for oral bioavailability, making it more suitable as a starting point for orally administered drug candidates compared to the 1-substituted analog, which is predicted to have a TPSA of approximately 63–65 Ų (class prediction) [2].

TPSA Caco-2 Permeability Drug Design

Synthetic Accessibility: Atom Economy and Step-Count vs. 4-(Tetrahydro-2H-pyran-2-yloxy)cyclohexanecarboxylic Acid

The target compound is typically synthesized via Williamson ether synthesis between 4-hydroxycyclohexane-1-carboxylic acid and 4-chlorotetrahydropyran (or 4-tosyloxytetrahydropyran), a straightforward SN2 reaction . In contrast, the synthesis of the 2-yloxy isomer (4-(tetrahydro-2H-pyran-2-yloxy)cyclohexanecarboxylic acid) requires protection/deprotection steps due to the acetal nature of the 2-tetrahydropyranyl ether, which is acid-sensitive and can lead to premature deprotection during subsequent carboxylic acid activation steps [1]. The atom economy and reduced step count for the 4-yloxy target compound translate into higher typical yields (estimated 70–85% for the etherification step vs. 50–65% for the 2-yloxy analog due to formation of elimination by-products) . The mixture of isomers obtained directly from this synthesis further reduces processing costs by eliminating the need for a separate isomer separation step.

Synthetic Efficiency Building Block Atom Economy

Acid Dissociation Constant (pKa) vs. Cyclohexanecarboxylic Acid – Effect of the Oxan-4-yloxy Substituent on Acidity

The predicted pKa of the target compound is 4.67 ± 0.10, which is approximately 0.2–0.4 log units lower (more acidic) than that of unsubstituted cyclohexanecarboxylic acid (pKa ≈ 4.9–5.1) . This increased acidity arises from the electron-withdrawing inductive effect of the ether oxygen in the oxan-4-yloxy substituent, which is transmitted through the cyclohexane ring. The lower pKa means the compound will be more ionized at physiological pH (7.4), potentially improving aqueous solubility but also affecting passive membrane permeability. In contrast, the analog 4-(tetrahydro-2H-pyran-2-yloxy)cyclohexanecarboxylic acid, where the ether oxygen is closer to the ring, may exhibit an even lower pKa (~4.5) due to a stronger inductive effect, which could lead to excessive ionization and reduced permeability [1]. The target compound's pKa thus represents a potentially optimal balance between solubility and permeability compared to substituent variants.

pKa Ionization Solubility

Scalability and Bulk Availability vs. 4-(Benzyloxy)cyclohexane-1-carboxylic Acid

The target compound is available from multiple suppliers in quantities ranging from 100 mg to 10 g, with typical purities of 95%+ . This availability profile is superior to that of the structurally similar 4-(benzyloxy)cyclohexane-1-carboxylic acid, which is less commonly stocked in bulk due to the lability of the benzyl ether under hydrogenolysis conditions and the higher cost of benzyl-protected starting materials. The tetrahydropyranyl ether in the target compound is stable to a broader range of reaction conditions (e.g., hydrogenation, oxidation) than the benzyloxy analog, which is cleaved under reductive conditions [1]. This broader stability profile, combined with the multi-gram availability of the target compound, makes it a more versatile building block for multi-step synthetic sequences where orthogonal protecting group strategies are required.

Scalability Bulk Supply Cost

Optimal Application Scenarios for 4-(Oxan-4-yloxy)cyclohexane-1-carboxylic Acid (Mixture of Isomers) Based on Proven Differentiation


Cost-Effective Diversity-Oriented Synthesis Libraries

When constructing large compound libraries for high-throughput screening, the mixture-of-isomers product is the preferred procurement choice because its lower cost (3- to 5-fold cheaper than the resolved trans isomer) allows researchers to allocate budget to a wider range of building blocks, increasing library diversity without proportionate cost increases . The mixture's undefined cis/trans ratio is acceptable in this context because library members are subsequently purified and characterized as individual final compounds.

Oral Bioavailability-Optimized Lead Series

The target compound's XLogP of 1.3 and TPSA of 55.8 Ų place it within the favorable property space for oral absorption. For lead optimization programs targeting orally administered drugs, this compound provides a balanced lipophilic-hydrophilic profile that can be maintained while derivatizing the carboxylic acid group (e.g., to amides or esters), thereby reducing the risk of poor permeability often encountered with more polar carboxylic acid building blocks [1].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Stability

The 4-tetrahydropyranyl ether linkage is stable under basic, reductive, and mildly acidic conditions, unlike the 2-tetrahydropyranyl ether, which is acid-labile. This stability makes the target compound suitable for multi-step syntheses where the cyclohexane carboxylic acid moiety must be carried through several transformations before final deprotection or coupling. The mixture-of-isomers form is acceptable here because the stereochemistry can be resolved at a later stage if needed [2].

Intermediate for CNS-Targeted Therapeutics

The combination of moderate lipophilicity (XLogP 1.3) and low TPSA (<60 Ų) makes this compound an attractive scaffold for CNS drug discovery, where blood-brain barrier penetration is required. The oxan-4-yloxy group provides a metabolically stable ether linkage that is less susceptible to CYP450-mediated oxidative degradation compared to benzyloxy or simple alkyl ethers, based on class-level understanding of tetrahydropyran ether metabolism [3].

Quote Request

Request a Quote for 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.